D-(+)-Vesamicol hydrochloride

Description

Historical Perspectives in Neurochemical Investigations

The discovery of vesamicol (B58441) and its subsequent characterization marked a significant advancement in the study of cholinergic neurotransmission. Initially known as AH5183, vesamicol was identified as a compound that could inhibit the uptake of acetylcholine (B1216132) into synaptic vesicles. nih.govtaylorandfrancis.com This discovery provided neuroscientists with a chemical agent to probe the mechanisms of ACh storage and release, helping to solidify the vesicular hypothesis of neurotransmitter release. nih.gov Early studies demonstrated that vesamicol's effect was not immediate but occurred after a delay, as the existing stores of vesicular ACh were depleted. taylorandfrancis.com

Research also highlighted the stereoselectivity of vesamicol, with the L-(-)-enantiomer being significantly more potent in inhibiting ACh transport than the D-(+)-enantiomer. nih.govsigmaaldrich.com This stereospecificity further underscored the specific nature of its interaction with its binding site. The development of radiolabeled versions of vesamicol and its analogs allowed for the mapping of cholinergic neurons in the brain, as the density of vesamicol binding sites correlates with the activity of choline (B1196258) acetyltransferase (ChAT), a key enzyme in ACh synthesis. escholarship.orgnih.govnih.gov

Significance as a Pharmacological Research Tool

The primary significance of D-(+)-Vesamicol hydrochloride in pharmacological research lies in its ability to non-competitively and reversibly block the VAChT. iiab.mewikipedia.org This action leads to a reduction in the amount of ACh released from presynaptic terminals, effectively dampening cholinergic signaling without directly interacting with postsynaptic acetylcholine receptors. iiab.mewikipedia.org This specific mechanism of action makes it an invaluable tool for dissecting the presynaptic events of cholinergic neurotransmission.

Researchers utilize this compound in a variety of experimental settings:

Studying Neurotransmitter Release: By blocking the refilling of synaptic vesicles, it allows for the investigation of the dynamics of vesicle recycling and the role of vesicular ACh content in synaptic transmission. chemimpex.commedchemexpress.com

Investigating Cholinergic Pathways: It is used to explore the function of cholinergic neurons in different brain regions and their involvement in various physiological processes. nih.gov

Characterizing the Vesicular Acetylcholine Transporter (VAChT): The binding of vesamicol and its analogs has been instrumental in characterizing the structure and function of VAChT. Recent studies using cryo-electron microscopy have provided high-resolution structures of VAChT in complex with vesamicol, revealing the molecular basis of its inhibitory action. cas.cn Specifically, vesamicol binding obstructs the conformational change of VAChT from a lumen-facing to a cytoplasm-facing state, thereby inhibiting acetylcholine transport. cas.cn

Drug Development: While not used therapeutically itself, this compound serves as a reference compound in the development of other agents targeting the cholinergic system, including potential treatments for neurodegenerative disorders like Alzheimer's disease. chemimpex.comhzdr.de

The compound's utility is further enhanced by its known binding affinities for other receptors, such as sigma receptors, which necessitates careful interpretation of experimental results. medchemexpress.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 112709-60-1 chemimpex.com |

| Molecular Formula | C17H25NO · HCl chemimpex.com |

| Molecular Weight | 295.85 g/mol chemimpex.com |

Table 2: Research Findings on Vesamicol

| Finding | Description | Reference(s) |

|---|---|---|

| Mechanism of Action | Non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). iiab.mewikipedia.org | iiab.me, wikipedia.org |

| Effect on ACh Levels | Decreases vesicular ACh levels while increasing cytosolic ACh levels. medchemexpress.com | medchemexpress.com |

| Stereoselectivity | The L-(-)-enantiomer is approximately 25 times more potent than the D-(+)-enantiomer. nih.govsigmaaldrich.com | sigmaaldrich.com, nih.gov |

| Binding Affinity (Ki) | The racemic mixture (±)-Vesamicol has a Ki of 2 nM for the vesicular acetylcholine transport inhibitor. medchemexpress.com It also shows affinity for σ1 (Ki = 26 nM) and σ2 (Ki = 34 nM) receptors. medchemexpress.com | medchemexpress.com, |

| Structural Insights | Cryo-EM studies show vesamicol binds to VAChT and blocks its conformational transition, inhibiting ACh transport. cas.cn | cas.cn |

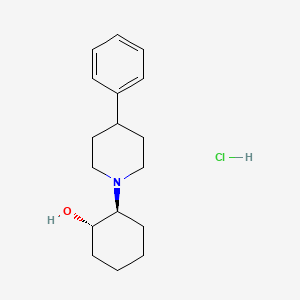

Structure

3D Structure

Properties

CAS No. |

112709-60-1 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |

InChI Key |

YSSBJODGIYRAMI-IRXDYDNUSA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |

Related CAS |

23965-53-9 (hydrochloride) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of D + Vesamicol Hydrochloride

Inhibition of Vesicular Acetylcholine (B1216132) Transporter (VAChT) Function

D-(+)-Vesamicol hydrochloride exerts its effects by directly targeting and inhibiting the function of VAChT, an integral membrane protein responsible for packaging ACh into synaptic vesicles. nih.govwikipedia.org

The inhibitory action of this compound on VAChT is characterized by its non-competitive and reversible nature. wikipedia.orgdocking.org This means that it does not directly compete with acetylcholine for the same binding site on the transporter. umich.edu Instead, it binds to a distinct, allosteric site, known as the vesamicol (B58441) receptor site. umich.eduacs.orgresearchgate.net This binding is reversible, allowing for the potential restoration of VAChT function upon the dissociation of the compound. wikipedia.org Kinetic studies have helped to distinguish the binding sites for ACh and vesamicol from each other. nih.govresearchgate.net

By binding to VAChT, this compound effectively blocks the transporter's ability to sequester newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. pharmacologyeducation.orgwikipedia.org This inhibition of ACh transport leads to a depletion of the neurotransmitter in these vesicles. pharmacologyeducation.orgmedchemexpress.com Consequently, when a nerve impulse arrives at the presynaptic terminal, the vesicles that fuse with the membrane are either empty or contain significantly reduced amounts of ACh, leading to a decrease in its quantal release into the synaptic cleft. wikipedia.orgmedchemexpress.com Studies have shown that while this compound treatment decreases the levels of vesicular ACh, it can lead to an increase in cytosolic ACh levels. medchemexpress.combiocrick.com

The inhibitory effect of vesamicol on ACh uptake has been quantified in various studies. For instance, L-vesamicol has been shown to stereospecifically inhibit ACh uptake with an IC50 of 14.7 ± 1.5 nM in cells expressing human VAChT. biocrick.comcapes.gov.br

Table 1: Inhibitory and Binding Affinity Constants for Vesamicol

| Compound/Parameter | Value | Cell/Tissue Type |

|---|---|---|

| L-vesamicol IC50 | 14.7 ± 1.5 nM | PC-12 cells expressing human VAChT |

| [3H]vesamicol Kd | 4.1 ± 0.5 nM | PC-12 cells expressing human VAChT |

| (±)-Vesamicol Ki | 2 nM | Not specified |

| (-)-[3H]vesamicol Kd (neutral pH) | 12 nM | PC12A123.7 cells expressing human VAChT |

IC50: Half maximal inhibitory concentration. Kd: Apparent affinity (dissociation constant). Ki: Inhibition constant. Data compiled from multiple sources. medchemexpress.combiocrick.comcapes.gov.brnih.gov

The transport of acetylcholine into synaptic vesicles by VAChT is an active process that depends on a proton electrochemical gradient generated by a vesicular H+-ATPase (V-ATPase). capes.gov.brplos.orgrupress.org VAChT functions as a proton-ACh antiporter, exchanging vesicular protons for cytoplasmic ACh. nih.govnih.gov The binding of this compound is sensitive to pH. acs.orgresearchgate.net At acidic pH, protons and [3H]vesamicol appear to compete for binding to VAChT. acs.orgnih.gov The binding affinity of protonated vesamicol to VAChT changes with pH, with studies showing a decrease in the dissociation constant from 12 nM at neutral pH to 2.1 nM at pH 10. acs.orgnih.govnih.gov This suggests that the protonation state of specific residues on the transporter influences the binding of the inhibitor. acs.orgresearchgate.netnih.gov Deprotonation of a specific site on VAChT is considered obligatory for vesamicol binding. acs.orgresearchgate.netnih.gov

Impact on Acetylcholine (ACh) Uptake into Synaptic Vesicles

Allosteric Binding Site Characterization on VAChT

The binding site for this compound is distinct from the substrate (ACh) binding site, classifying it as an allosteric inhibitor. acs.orgresearchgate.netidexlab.com

The vesamicol binding site is located on the VAChT protein, separate from the ACh binding site. nih.govumich.edu Research using mutagenesis and radiolabeled ligands has sought to pinpoint the specific amino acid residues that constitute this receptor site. nih.govidexlab.com Studies have identified a cluster of residues located near the vesicular lumen that, when mutated, can decrease the affinity for both ACh and vesamicol. idexlab.com This cluster includes residues in transmembrane helices VIII and X. idexlab.com For example, mutation of aspartate residue D398 has been shown to be critical, as its mutation can inhibit both [3H]ACh transport and [3H]vesamicol binding. researchgate.net

The binding of this compound to its allosteric site on VAChT is believed to induce or stabilize a specific conformational state of the transporter protein. cas.cn Recent cryo-electron microscopy studies have provided high-resolution structures of VAChT in complex with vesamicol. cas.cnresearchgate.net These studies reveal that vesamicol binding obstructs the transporter's ability to transition from a lumen-facing to a cytoplasm-facing conformation. cas.cn This conformational locking mechanism effectively inhibits the transport cycle, preventing the uptake of acetylcholine. cas.cn Furthermore, the binding of vesamicol has been shown to induce changes in synaptic vesicle morphology, causing them to become smaller and flattened, which may be related to alterations in the transporter's activity and its impact on vesicular tonicity. plos.org

Specific Amino Acid Residues Critical for Interaction (e.g., W331, A334, F335, C391)

Research has identified a cluster of specific amino acid residues within the VAChT protein that are critical for the binding of vesamicol. These residues are situated near the lumenal side of the transporter. nih.gov

W331: Mutation of this invariant tryptophan residue, located at the beginning of transmembrane domain VIII, has been shown to decrease the affinity for ACh without affecting the binding affinity for vesamicol. nih.govnih.gov This suggests that while W331 is a key component of the ACh binding site, it is not directly involved in the binding of vesamicol. nih.gov

A334 and F335: These highly conserved residues, also in transmembrane domain VIII, are part of a cluster that, when mutated, can decrease the affinity for both ACh and vesamicol. nih.gov

C391: This invariant cysteine residue in transmembrane domain X is part of the same spatial cluster as W331, A334, and F335. nih.gov Mutations in this cluster have been demonstrated to reduce the binding affinity for both ACh and vesamicol, with one particular mutation decreasing ACh and vesamicol equilibrium binding affinities by 14- and 4-fold, respectively. nih.gov

These findings indicate that while the binding sites for acetylcholine and vesamicol are distinct, they are located in close proximity within a specific region of the VAChT. nih.govnih.gov

Secondary Target Interactions: Sigma Receptors (σ1 and σ2)

In addition to its primary action on VAChT, this compound and its analogs are known to interact with sigma (σ) receptors, specifically the σ1 and σ2 subtypes. medchemexpress.comnih.govhzdr.de This off-target binding is a significant consideration in research, particularly in the development of selective imaging agents for VAChT. nih.govnih.govbohrium.com

Binding Affinities and Research Implications

(±)-Vesamicol hydrochloride exhibits high affinity for both σ1 and σ2 receptors. medchemexpress.com This cross-reactivity complicates the interpretation of experimental results where vesamicol is used as a tool to study cholinergic systems. nih.gov The affinity of vesamicol derivatives for sigma receptors can sometimes be higher than their affinity for VAChT, limiting their utility as selective cholinergic markers. nih.gov

For instance, studies have shown that the contribution of sigma site labeling to 3H-vesamicol binding in the brain can be substantial, ranging from 25% in the striatum to 60% in the medulla. nih.gov This has significant implications for the development of radioligands for PET and SPECT imaging, as high selectivity for VAChT over sigma receptors is a critical requirement. hzdr.denih.govresearchgate.net

Table 1: Binding Affinities of (±)-Vesamicol for VAChT and Sigma Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| Vesicular Acetylcholine Transporter (VAChT) | 2 nM medchemexpress.combiocrick.com |

| Sigma-1 (σ1) Receptor | 26 nM medchemexpress.com |

| Sigma-2 (σ2) Receptor | 34 nM medchemexpress.com |

Differentiation from Primary VAChT Inhibition

Distinguishing the effects of vesamicol on VAChT from its interaction with sigma receptors is a key challenge in research. Studies have employed various strategies to differentiate these actions.

One approach involves using siRNA methodology to suppress the expression of either VAChT or sigma receptors. In a study on human bronchioalveolar carcinoma cells, vesamicol-induced apoptosis was diminished when VAChT expression was suppressed by siRNA, but was unaffected by the suppression of sigma receptor expression. aacrjournals.orgaacrjournals.org This suggests that in this specific context, the apoptotic effects of vesamicol are mediated through its inhibition of VAChT rather than its interaction with sigma receptors. aacrjournals.orgaacrjournals.orgmarshall.edu

Another method involves pharmacological blockade. In nonhuman primate imaging studies, pretreatment with a selective sigma-1 receptor ligand did not alter the striatal uptake of a vesamicol-based radiotracer, whereas pretreatment with (-)-vesamicol itself significantly decreased uptake. nih.gov This demonstrates the feasibility of pharmacologically dissecting the VAChT- and sigma receptor-mediated effects of vesamicol analogs in vivo.

The development of vesamicol analogs with improved selectivity for VAChT over sigma receptors remains an active area of research. nih.govresearchgate.net Some newer analogs have shown greater than 500-fold selectivity for VAChT, which is a promising advancement for creating more specific pharmacological tools and imaging agents. nih.gov

Neurobiological Effects and Cholinergic System Modulation by D + Vesamicol Hydrochloride

Presynaptic Effects on Acetylcholine (B1216132) Homeostasis

The primary mechanism of vesamicol (B58441) involves the direct inhibition of the VAChT, which leads to a significant disruption of the normal balance of acetylcholine within the presynaptic terminal. wikipedia.orgpharmacologyeducation.org This blockade prevents the sequestration of cytoplasmic acetylcholine into synaptic vesicles, causing a cascade of effects on both cytosolic and vesicular neurotransmitter levels.

By obstructing the transport of acetylcholine into synaptic vesicles, D-(+)-Vesamicol hydrochloride leads to a predictable shift in the subcellular localization of the neurotransmitter. wikipedia.orgmedchemexpress.com Research in animal models has demonstrated that administration of vesamicol results in an accumulation of acetylcholine in the cytoplasm of cholinergic nerve terminals. medchemexpress.com Concurrently, the concentration of acetylcholine within the synaptic vesicles is significantly depleted. medchemexpress.com

One study using (±)-Vesamicol in rats found that this treatment increased the levels of cytosolic acetylcholine across all measured brain regions. medchemexpress.com In contrast, the levels of vesicular acetylcholine decreased in all regions analyzed, with the exception of the striatum. medchemexpress.com This redistribution effectively creates a scenario where the nerve terminal is rich in cytosolic ACh but poor in the releasable, vesicle-packaged form of the neurotransmitter. medchemexpress.comnih.gov This depletion of the readily releasable pool of acetylcholine is the direct cause of the subsequent effects on neurotransmission, rather than a reduction in the total amount of acetylcholine in the brain. nih.gov

Table 1: Effect of (±)-Vesamicol on Regional Brain Acetylcholine (ACh) Levels in Rats

| Brain Region | Change in Cytosolic ACh Level | Change in Vesicular ACh Level |

|---|---|---|

| Cortex | Increased | Decreased |

| Hippocampus | Increased | Decreased |

| Hypothalamus | Increased | Decreased |

| Striatum | Increased | No Change |

Data derived from a study involving intraperitoneal injection of (±)-Vesamicol (3 mg/kg) in male Wistar rats. medchemexpress.com

The depletion of acetylcholine from synaptic vesicles directly impacts the characteristics of neurotransmitter release. nih.gov A primary consequence of vesamicol action is a reduction in the quantal size, which refers to the amount of neurotransmitter contained within a single synaptic vesicle. nih.govdrugbank.com Studies on mouse neuromuscular junctions have shown that following indirect stimulation in the presence of vesamicol, the amplitude of spontaneous miniature endplate potentials (mEPPs) is significantly depressed. nih.gov This effect becomes more pronounced with higher frequencies of stimulation and greater concentrations of the drug, indicating that the newly recycled vesicles are not being adequately refilled with acetylcholine. nih.gov

This reduction in quantal size is a presynaptic effect, as no post-junctional effects on acetylcholine receptors were observed. nih.gov The phenomenon is particularly apparent in nerve terminals that are actively firing, as the recycling vesicles have their refilling process blocked by the drug. nih.gov Research has confirmed that the recovery of quantal size after repetitive stimulation is blocked by vesamicol, underscoring its role in inhibiting the reloading of recycled vesicles. drugbank.com This leads to a failure of synaptic transmission, especially under conditions of high neuronal activity. nih.gov

Modulation of Cytosolic and Vesicular Acetylcholine Levels

Synaptic Vesicle Dynamics and Morphology

Beyond altering acetylcholine content, the inhibition of VAChT by vesamicol has been shown to induce physical changes to the synaptic vesicles themselves, affecting their biogenesis, distribution, and morphology. plos.orgsemanticscholar.org These structural alterations suggest that the process of loading acetylcholine is linked to the physical integrity and organization of the vesicles.

While the total number of synaptic vesicles may not significantly change under normal stimulation in the presence of vesamicol, their spatial arrangement within the presynaptic terminal is altered. plos.orgsemanticscholar.org Studies comparing wild-type mice treated with vesamicol to genetic models with reduced VAChT expression found a modified distribution of synaptic vesicles relative to the presynaptic active zone. plos.orgsemanticscholar.org This suggests that the process of ACh uptake via VAChT plays a role in the proper positioning and trafficking of vesicles within the terminal, which is essential for efficient neurotransmission. plos.org It is proposed that while the level of VAChT expression affects synaptic vesicle biogenesis and distribution, the ACh content itself influences other morphological features. plos.orgsemanticscholar.org

A striking effect of vesamicol treatment is the alteration of synaptic vesicle morphology. plos.orgsemanticscholar.org Ultrastructural analysis of motor nerve terminals has revealed that pharmacological inhibition of VAChT with vesamicol causes synaptic vesicles to become smaller and more flattened or less spherical. plos.orgsemanticscholar.org

In one key study, nerve terminals from wild-type mice treated with (±)-vesamicol displayed significantly smaller synaptic vesicles compared to untreated mice. plos.orgsemanticscholar.org Furthermore, these vesicles showed a reduced degree of sphericity. plos.orgsemanticscholar.org This finding, which is similar to observations in mice with genetically reduced VAChT levels, suggests that the transport of acetylcholine into the vesicle is coupled to the maintenance of its size and shape. plos.org It has been hypothesized that changes in VAChT activity could impact the electrochemical gradient across the vesicle membrane, leading to osmotic changes and subsequent alterations in vesicle morphology. semanticscholar.org

Table 2: Effect of (±)-Vesamicol on Synaptic Vesicle (SV) Morphology in Mouse Neuromuscular Junction

| Parameter | Control (Wild-Type) | (±)-Vesamicol Treated |

|---|---|---|

| SV Circumference | Larger (e.g., ~226 nm) | Smaller (e.g., ~203 nm) |

| SV Shape | Predominantly Spherical | Reduced number of spherical SVs; more flattened |

Data represents findings from ultrastructural analysis of motor nerve terminals. plos.orgsemanticscholar.org

Alterations in Synaptic Vesicle Biogenesis and Distribution

Effects on Cholinergic Neurotransmission Pathways

By fundamentally altering the storage and release of acetylcholine at the presynaptic level, this compound acts as an inhibitor of cholinergic neurotransmission pathways. pharmacologyeducation.orgnih.gov Its effects are observed in both the central and peripheral nervous systems. In conscious rats, central administration of vesamicol was shown to significantly reduce the hypertensive and bradycardic responses typically induced by the cholinesterase inhibitor physostigmine, demonstrating its ability to inhibit central cholinergic cardiovascular regulatory neurons. nih.gov Similarly, by reducing acetylcholine release, vesamicol has been shown to suppress rapid eye movement (REM) sleep in rats, a physiological state known to be heavily dependent on cholinergic signaling. nih.gov Because of its specific mechanism of depleting vesicular acetylcholine, vesamicol is widely used as an experimental tool to investigate the physiological roles of cholinergic nerves and to study the recycling and mobilization of synaptic vesicles. pharmacologyeducation.orgcapes.gov.br

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Choline (B1196258) |

| Hemicholinium-3 |

Central Cholinergic Transmission Modulation in Preclinical Models

In preclinical models, this compound has been shown to effectively inhibit central cholinergic transmission. Studies in conscious, freely moving rats demonstrated that central administration of vesamicol significantly blunted the hypertensive and bradycardic (slowing of the heart rate) responses typically induced by the acetylcholinesterase inhibitor, physostigmine. nih.gov This finding indicates that vesamicol can inhibit the function of central cholinergic neurons that regulate cardiovascular activity. nih.gov

Interestingly, this functional inhibition occurred without altering the total levels of acetylcholine in the brain. However, levels of choline, the precursor to acetylcholine, were significantly increased in certain brain regions. nih.gov This suggests that vesamicol's effect is not due to a total depletion of the neurotransmitter but rather the depletion of a specific, releasable pool of acetylcholine within the synaptic vesicles. nih.gov Further studies have confirmed that vesamicol treatment leads to an increase in cytosolic acetylcholine while concurrently decreasing the amount of acetylcholine stored in vesicles across various brain regions.

Table 1: Effects of Central Vesamicol Administration in Rat Brain

| Parameter Measured | Observation | Implication | Source(s) |

|---|---|---|---|

| Physostigmine-induced Pressor Response | Significantly reduced | Inhibition of central cholinergic pathways | nih.gov |

| Total Brain Acetylcholine Levels | Unaltered | Action is not on total ACh content | nih.gov |

| Brain Choline Levels | Significantly increased in some regions | Disruption of ACh recycling/storage | nih.gov |

| Vesicular Acetylcholine Levels | Decreased | Direct inhibition of VAChT | |

| Cytosolic Acetylcholine Levels | Increased | Blockade of vesicular uptake |

Peripheral Cholinergic Transmission Modulation (e.g., Neuromuscular Junction)

The effects of this compound on peripheral cholinergic transmission are most extensively studied at the neuromuscular junction (NMJ), the synapse between motor neurons and skeletal muscle fibers. capes.gov.br Its activity at the NMJ is consistent with its primary mechanism of blocking the VAChT. capes.gov.br

Table 2: Modulation of the Neuromuscular Junction by Vesamicol

| Parameter | Effect of Vesamicol | Underlying Mechanism | Preclinical Model | Source(s) |

|---|---|---|---|---|

| Miniature Endplate Potential (MEPP) Amplitude | Reduced | Decreased quantal size (less ACh per vesicle) | Frog, Snake | nih.govnih.gov |

| Stimulation-Evoked ACh Release | Inhibited | Blockade of vesicular refilling with newly synthesized ACh | Mouse | nih.gov |

| Frequency-Dependent Neuromuscular Block | Potent | Depletion of the readily releasable pool of vesicles | Rat | nih.gov |

| Stimulation-Induced MEPP Frequency | Abolished | Inhibition of a highly active, readily releasable vesicle pool | Snake | nih.gov |

Interaction with Other Neurotransmitter Systems (e.g., Thrombin/BDNF Signaling Pathways)

This compound serves as a critical tool for dissecting the mechanisms by which other signaling molecules modulate cholinergic transmission. Research has uncovered a functional coupling between the signaling pathways of thrombin, brain-derived neurotrophic factor (BDNF), and the vesicular transport of acetylcholine at the mouse neuromuscular junction. nih.gov

Both thrombin and BDNF have been shown to acutely increase the amplitude of MEPPs and evoked endplate potentials (EPPs), which enhances the strength of neuromuscular transmission. nih.gov Crucially, this potentiation by both thrombin and BDNF is completely prevented by the presence of vesamicol. nih.govresearchgate.netmdpi.com This finding strongly suggests that the mechanism by which thrombin and BDNF strengthen the synapse involves an enhanced loading of acetylcholine into synaptic vesicles, a process that is dependent on the function of the VAChT. nih.govmdpi.com

Further studies have shown that the BDNF prodomain, a precursor to mature BDNF, can also increase the amplitude of MEPPs in regenerating synapses, and this effect is similarly abolished by vesamicol. frontiersin.orgresearchgate.netnih.gov These results highlight that the regulation of ACh quantal size is a key convergence point for various signaling pathways, and vesamicol is instrumental in revealing these presynaptic modulatory mechanisms. nih.govfrontiersin.org

Table 3: Vesamicol's Role in Elucidating Thrombin and BDNF Signaling at the NMJ

| Modulator | Effect on MEPP Amplitude (Alone) | Effect on MEPP Amplitude (in presence of Vesamicol) | Implication | Source(s) |

|---|---|---|---|---|

| Thrombin | Increase (~25-30%) | No increase | Thrombin's effect requires functional VAChT to enhance ACh vesicular loading. | nih.govresearchgate.net |

| BDNF | Increase (~25-30%) | No increase | BDNF's effect requires functional VAChT to enhance ACh vesicular loading. | nih.govmdpi.com |

| BDNF Prodomain | Increase | No increase | The prodomain's effect on quantal size is also dependent on VAChT. | frontiersin.orgresearchgate.netnih.gov |

Methodological Approaches in D + Vesamicol Hydrochloride Research

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the direct molecular and cellular actions of D-(+)-Vesamicol hydrochloride, free from the complexities of a whole organism.

Cell Culture Systems (e.g., PC12 Cells) for VAChT Expression Studies

Cell culture systems are indispensable tools for studying the function and pharmacology of the vesicular acetylcholine (B1216132) transporter (VAChT). Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are frequently used because they can be genetically modified to express specific proteins. For VAChT research, a particular variant, the PC12A123.7 cell line, is valuable because it does not express endogenous rat VAChT, ensuring that any observed transporter activity is solely from the experimentally introduced human VAChT (hVAChT). nih.gov

In these systems, researchers can transfect the cells with the gene for VAChT, causing the transporter to be targeted to synaptic-like microvesicles within the cells. nih.gov This setup allows for precise studies of transporter-ligand interactions. For instance, studies have characterized the binding of radiolabeled vesamicol (B58441) to human VAChT expressed in these PC12 cells. nih.gov Such models have been instrumental in demonstrating that vesamicol inhibits the vesicular transport of acetylcholine (ACh). nih.gov The transport of ACh into vesicles in these cells is an active process, dependent on ATP and a proton gradient, and is sensitive to inhibitors like vesamicol. nih.govgenecards.org

Table 1: Application of PC12 Cells in VAChT Research

| Cell Line Variant | Transporter Studied | Key Application with Vesamicol | Finding |

|---|---|---|---|

| PC12A123.7 | Human VAChT (hVAChT) | Characterization of [3H]vesamicol binding kinetics and pH dependence. nih.gov | Binding affinity of protonated vesamicol to VAChT changes with pH, tightening substantially at alkaline pH. nih.gov |

| PC12 (stable transformant) | VAChT | Assessment of vesamicol's ability to inhibit ACh transport activity. nih.gov | Vesamicol effectively inhibits ACh uptake in cells overexpressing VAChT. nih.gov |

Isolated Synaptic Vesicle Preparations

To study the interaction of this compound with its direct target, researchers often use preparations of isolated synaptic vesicles. These vesicles are the specific organelles responsible for storing and releasing acetylcholine. The isolation process typically begins with the gentle homogenization of brain tissue, often from rats, to create a mixture containing nerve terminals, or "synaptosomes". mpg.de

These synaptosomes, which contain synaptic vesicles, are then lysed through osmotic shock to release their contents, including the vesicles. mpg.de Subsequent purification steps, such as differential centrifugation and density-gradient centrifugation, are used to separate the synaptic vesicles from other cellular components, resulting in a highly purified preparation. mpg.de These isolated vesicles are then used in transport assays. For example, studies have examined the morphology of synaptic vesicles from mouse neuromuscular junctions, finding that treatment with vesamicol resulted in smaller and flattened vesicles, suggesting a link between ACh content and vesicle shape. plos.org

Biochemical Assay Methodologies (e.g., Enzyme Activity, Neurotransmitter Level Quantification)

A variety of biochemical assays are used to quantify the effects of this compound. Radioligand binding assays are fundamental for determining the affinity of vesamicol and its analogs for the VAChT. In these assays, membranes from VAChT-expressing cells are incubated with a radiolabeled form of vesamicol, such as [3H]vesamicol. hzdr.de By competing with the radioligand, unlabeled compounds like this compound allow for the calculation of their inhibitor constant (Ki), a measure of their binding affinity. revvity.com (±)-Vesamicol hydrochloride is a potent inhibitor with a reported Ki of 2 nM. medchemexpress.com

Biochemical assays are also employed to measure the functional consequence of this binding—namely, the inhibition of acetylcholine transport. These assays typically measure the uptake of radiolabeled ACh into isolated synaptic vesicles or VAChT-expressing cells. genecards.org The reduction in accumulated radioactivity in the presence of vesamicol provides a direct measure of its inhibitory activity. nih.gov Furthermore, research has explored the downstream effects of vesamicol's action. For instance, studies using rat cortical synaptosomes showed that by inhibiting ACh packaging, vesamicol increases the phosphorylation of synaptophysin, a protein involved in neurotransmitter release. nih.gov This suggests that the process of ACh transport is linked to the phosphorylation state of other synaptic vesicle proteins. nih.gov

Ex Vivo and In Vivo Preclinical Models

Preclinical models involving whole organisms or tissues are essential for understanding the broader physiological and behavioral consequences of this compound's neuropharmacological action.

Mammalian Animal Models (e.g., Rat, Mouse) for Neuropharmacological Studies

Rats and mice are the most common mammalian models for investigating the in vivo effects of vesamicol. These studies have provided critical insights into how blocking vesicular ACh uptake affects complex behaviors and neuronal function. In one key study, direct intracerebroventricular (ICV) injection of vesamicol in rats was shown to suppress rapid eye movement (REM) sleep in a dose-dependent manner, reducing its duration and increasing its latency. nih.gov This finding supports the critical role of cholinergic systems in sleep regulation. nih.gov

In mice, research has focused on the structural and morphological consequences of reduced VAChT function. Studies using a mouse model with genetically reduced VAChT expression (VAChT KDHOM) revealed that while the total number of synaptic vesicles at the neuromuscular junction was normal, their distribution was altered. plos.org Treatment of wild-type mice with vesamicol produced similar effects, causing synaptic vesicles to become smaller and flattened, indicating that acetylcholine storage directly influences vesicle morphology. plos.org

Table 2: Neuropharmacological Studies of Vesamicol in Mammalian Models

| Animal Model | Study Focus | Key Finding |

|---|---|---|

| Wistar Rat | Effect on sleep architecture | Vesamicol administration reduced the amount and increased the latency of REM sleep, with a significant rebound effect upon withdrawal. nih.gov |

| Mouse | Impact on neuromuscular junction (NMJ) morphology | Treatment with vesamicol altered synaptic vesicle distribution and led to smaller, flattened vesicles, mimicking genetic VAChT reduction. plos.org |

Non-Mammalian Models (e.g., Frog Nerve-Muscle Preparations, Cockroach)

Non-mammalian models offer unique advantages for studying fundamental principles of neuromuscular transmission. The frog nerve-muscle preparation is a classic ex vivo model in pharmacology. Studies using this system have demonstrated that vesamicol induces a frequency-dependent block of neuromuscular transmission. nih.gov Electrophysiological recordings showed that vesamicol reduced the amplitude of miniature endplate potentials, consistent with a presynaptic effect on acetylcholine packaging. nih.gov This model was also crucial in demonstrating the stereoselectivity of the drug, with (-)-Vesamicol being approximately 20 times more potent than the (+)-enantiomer in blocking muscle twitches. nih.gov The effects of various venoms and toxins are also studied on frog nerve-muscle preparations to understand their mechanisms of action on neurotransmission. researchgate.net

Research on insects, such as the cockroach, has also contributed to the understanding of cholinergic pharmacology, although specific studies focusing on this compound are less common. The cockroach heart and nervous system are used to screen for compounds that affect cholinergic pathways. researchgate.net

Electrophysiological Recording Techniques (e.g., Miniature Endplate Potentials, Evoked Potentials)

Electrophysiological recordings are fundamental in understanding the functional consequences of VAChT inhibition by vesamicol. These techniques directly measure the electrical activity of neurons and muscle fibers, providing insights into synaptic transmission.

Miniature Endplate Potentials (MEPPs): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (one vesicle's worth) of acetylcholine. nih.gov Studies have shown that vesamicol reduces the amplitude of MEPPs in rapidly-stimulated nerve-muscle preparations. nih.gov This reduction in MEPP amplitude is a direct consequence of the decreased amount of ACh packaged into each synaptic vesicle due to VAChT blockade. mdpi.com Interestingly, even in the presence of vesamicol, which prevents vesicle refilling, the recycling of synaptic vesicles continues to occur. plos.org Some studies have also observed that while vesamicol reduces MEPP amplitude, the frequency of these spontaneous events can be increased by substances like lanthanum ions. nih.gov

Evoked Potentials (EPs): EPs, or more specifically evoked end-plate potentials (eEPPs) in the context of the neuromuscular junction, are the postsynaptic depolarizations caused by nerve stimulation, leading to the synchronous release of many ACh-containing vesicles. nih.gov Research has demonstrated that (-)-Vesamicol, the more potent enantiomer, causes a frequency-dependent block of neuromuscular transmission. nih.gov In mouse models with reduced VAChT expression, which mimics the effect of vesamicol, a reduction in the amplitude and frequency of MEPPs is observed upon hypertonic stimulation. plos.org The block induced by vesamicol is not typically reversed by cholinesterase inhibitors like neostigmine (B1678181) but can be partially overcome by agents that increase neurotransmitter release, such as 4-aminopyridine. nih.gov

The table below summarizes key findings from electrophysiological studies involving vesamicol.

| Parameter | Effect of Vesamicol | Experimental Context |

| MEPP Amplitude | Reduced | Rapidly-stimulated frog and mouse neuromuscular junctions. nih.govplos.org |

| MEPP Frequency | Increased by lanthanum | Frog nerve-muscle preparations. nih.gov |

| Neuromuscular Transmission | Frequency-dependent block | Rat diaphragm. nih.gov |

| Evoked Potential Amplitude | Reduced | Mouse neuromuscular junctions (in VAChT knockdown models). plos.org |

Immunohistochemical and Ultrastructural Analysis (e.g., VAChT Localization, Vesicle Morphology)

Immunohistochemistry and electron microscopy provide visual evidence of how this compound and the inhibition of VAChT affect the structure and protein localization within the presynaptic terminal.

VAChT Localization: Immunohistochemical techniques, using antibodies specific to VAChT, allow researchers to visualize the location of this transporter within neurons. merckmillipore.comagriculturejournals.cz These studies confirm that VAChT is primarily located in the membrane of presynaptic vesicles in cholinergic neurons. merckmillipore.com This localization is crucial for its function of packaging cytoplasmic ACh into these vesicles. Studies have used species-specific antibodies to distinguish between endogenous and transfected VAChT in cell lines, aiding in the analysis of transporter trafficking. capes.gov.br

Vesicle Morphology: Ultrastructural analysis using electron microscopy has revealed that inhibiting VAChT with vesamicol can alter the morphology of synaptic vesicles. plos.org In wild-type mice treated with vesamicol, synaptic vesicles become smaller and flattened. plos.org This change in shape and size is thought to be related to the reduced acetylcholine content within the vesicles. A similar observation of smaller synaptic vesicles is made in mice with a genetically reduced expression of VAChT. plos.org These findings suggest that the amount of stored neurotransmitter influences the physical characteristics of the synaptic vesicles.

| Analysis Type | Observation | Implication |

| Immunohistochemistry | VAChT is localized to presynaptic vesicle membranes. merckmillipore.com | Confirms the target site for vesamicol action. |

| Ultrastructural Analysis | Vesamicol treatment leads to smaller and flattened synaptic vesicles. plos.org | Reduced ACh content affects vesicle morphology. |

| Ultrastructural Analysis | Reduced total number and altered distribution of synaptic vesicles in VAChT knockdown mice. plos.org | VAChT levels impact synaptic vesicle biogenesis and distribution. plos.org |

Ligand Binding and Kinetic Assays

Binding assays are quantitative methods used to measure the interaction between a ligand (like vesamicol) and its receptor (VAChT). These assays are fundamental for characterizing the affinity and specificity of vesamicol and for screening new compounds that target VAChT.

Radioligand binding assays are a highly sensitive and specific method for studying ligand-receptor interactions. These assays use a radioactive version of a ligand, such as tritium-labeled vesamicol ([3H]Vesamicol), to track its binding to the target protein. ontosight.ai

In a typical assay, membranes prepared from cells or tissues expressing VAChT are incubated with a low concentration of [3H]Vesamicol. hzdr.de To determine the affinity of a non-radioactive compound, like this compound, competition binding assays are performed. In these experiments, increasing concentrations of the non-radioactive compound are added to compete with [3H]Vesamicol for binding to VAChT. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. hzdr.de These assays have established that vesamicol binds with high affinity to VAChT. Kinetic assays, which measure the rates of association and dissociation of [3H]Vesamicol, have revealed that the binding is pH-dependent, suggesting the involvement of proton-binding sites on the transporter. nih.gov

The table below shows examples of binding affinity values determined for vesamicol and related compounds using radioligand binding assays.

| Compound | Radioligand | Preparation | Ki Value |

| (-)-Vesamicol | (-)-[3H]TZ659 | hVAChT-transfected PC12 cells | 31.35 nM |

| (-)-Vesamicol | [3H]VAT | hVAChT-transfected PC12 cells | 33.3 nM |

| (±)-Vesamicol | (-)-[3H]Vesamicol | VAChT-PC12 cells | 10 µM (for non-specific binding) |

Competition Binding Studies

Competition binding studies are fundamental in characterizing the interaction of this compound with its primary target, the vesicular acetylcholine transporter (VAChT). These assays are designed to determine the affinity and specificity of vesamicol and its analogs by measuring how they compete with a radiolabeled ligand for the same binding site on the transporter.

In a typical assay, membrane preparations containing VAChT, often from PC12 cells transfected with human VAChT (hVAChT), are incubated with a constant concentration of a radiolabeled form of vesamicol, such as ³H-vesamicol. hzdr.deescholarship.org Various concentrations of a non-labeled competing compound, the "test ligand," are added to the mixture. The amount of radioligand bound to the transporter is then measured, usually after separating the bound and free radioligand by filtration. escholarship.org

The data are used to generate a competition curve, where the concentration of the test ligand is plotted against the percentage of radioligand binding that is displaced. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the test ligand required to displace 50% of the specific binding of the radioligand. This value can then be converted to an inhibition constant (Kᵢ), which reflects the binding affinity of the test compound for the receptor. escholarship.orgmedchemexpress.com

Research has shown that (±)-Vesamicol hydrochloride is a potent inhibitor of VAChT with a Kᵢ value of 2 nM. medchemexpress.com However, a significant challenge in the development of vesamicol-based radioligands for imaging is off-target binding. Vesamicol and many of its analogs also exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Kᵢ values of 26 nM and 34 nM, respectively. medchemexpress.comnih.gov Competition assays are therefore crucial for assessing not only the affinity for VAChT but also the selectivity against these sigma receptors. nih.govidexlab.com

Displacement studies have also been used to confirm that different ligands share the same binding site. For instance, increasing concentrations of a test compound causing a rightward shift in the binding curve of (±)-vesamicol indicates a competitive interaction at the same site. hzdr.de Furthermore, reciprocal kinetic experiments have been used to establish the coincidence of the binding sites for vesamicol and its potent analog, 4-aminobenzovesamicol (ABV). nih.gov These studies are essential for validating new ligands that target the vesamicol binding site on VAChT. hzdr.deresearchgate.net

Table 1: Binding Affinities (Kᵢ) of (±)-Vesamicol Hydrochloride for Various Receptors

| Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| Vesicular Acetylcholine Transporter (VAChT) | 2 nM | medchemexpress.com |

| Sigma-1 (σ₁) Receptor | 26 nM | medchemexpress.com |

| Sigma-2 (σ₂) Receptor | 34 nM | medchemexpress.com |

Kinetic Analysis of Ligand-Receptor Interactions (e.g., pH dependency)

The interaction between D-(+)-Vesamicol and the vesicular acetylcholine transporter (VAChT) is highly dependent on pH, a critical factor given that VAChT functions as a proton/acetylcholine antiporter. Kinetic analyses have been instrumental in dissecting this relationship. Studies characterizing the binding of ³H-vesamicol to human VAChT across a pH range of 5 to 10 have revealed a complex interplay between protonation states of the transporter and ligand binding affinity. nih.govnih.govacs.org

At acidic pH, protons and [³H]vesamicol engage in competitive binding for VAChT. nih.govacs.orgresearchgate.net This is consistent with the transporter's function, which relies on a proton gradient. The binding of vesamicol is significantly influenced by the protonation of its tertiary alkylamine center, which is positively charged at acidic and neutral pH but uncharged at alkaline pH. nih.govnih.govacs.org

Detailed kinetic studies have shown that the dissociation constant (Kₑ) for the complex between protonated [³H]vesamicol and VAChT changes dramatically with pH. The affinity is relatively lower at neutral pH (Kₑ of ~12 nM) and increases significantly at alkaline pH, with the Kₑ decreasing to 2.1 nM at pH 10. nih.govnih.govacs.orgresearchgate.net This finding was contrary to the initial expectation that deprotonation of the vesamicol amine at alkaline pH would lead to a loss of binding. nih.govnih.gov

To explain this pH-dependent binding behavior, a model has been proposed that involves multiple protonation sites on the VAChT protein itself. nih.govnih.govacs.org This model suggests the existence of at least three critical sites that regulate vesamicol affinity:

Site 1: A proton at this site must dissociate for vesamicol to bind at all. This site has a pKₐ of 6.5 ± 0.1, and its deprotonation is obligatory for binding. nih.govnih.govacs.org

Site A: Deprotonation at this site (pKₐ = 7.6 ± 0.2) results in a modest, 2.2-fold decrease in binding affinity. nih.govnih.govacs.org

Site B: Deprotonation at this site (pKₐ = 10.0 ± 0.1) leads to a substantial, 18-fold increase in binding affinity. nih.govnih.govacs.org

The time-dependent dissociation of bound [³H]vesamicol is observed to be biphasic, which suggests that the pathway to and from the vesamicol binding site can exist in both open and partially closed states. nih.govnih.govacs.org These kinetic analyses provide crucial insights into the molecular mechanism of VAChT inhibition by vesamicol and the transporter's conformational dynamics. nih.govcofc.edu

Table 2: pH-Dependent Binding Characteristics of ³H-Vesamicol to Human VAChT

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kₑ) at neutral pH | ~12 nM | nih.govnih.gov |

| Dissociation Constant (Kₑ) at pH 10 | 2.1 nM | nih.govnih.gov |

| pKₐ of Site 1 (obligatory deprotonation) | 6.5 ± 0.1 | nih.govnih.govacs.org |

| pKₐ of Site A (decreases affinity) | 7.6 ± 0.2 | nih.govnih.govacs.org |

| pKₐ of Site B (increases affinity) | 10.0 ± 0.1 | nih.govnih.govacs.org |

Advanced Imaging Techniques in Preclinical Research

Cryo-Electron Microscopy (cryo-EM) for Structural Elucidation

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized the structural biology of membrane proteins, including the vesicular acetylcholine transporter (VAChT). This technique has provided unprecedented, high-resolution insights into the architecture of VAChT and the precise binding mode of this compound. cas.cnnih.govcas.cn

In 2024 and 2025, multiple studies reported the cryo-EM structures of human VAChT in its apo (unbound), acetylcholine-bound, and vesamicol-bound states. cas.cnnih.govresearchgate.net The structure of the vesamicol-VAChT complex was determined at resolutions of up to 2.7 Å to 3.5 Å. rcsb.orgnih.govrcsb.org These structures revealed that when vesamicol is bound, VAChT is captured in a lumen-facing conformation. cas.cnnih.govnih.gov

The structural data provides a clear depiction of the vesamicol binding site. D-(+)-Vesamicol settles into a negatively charged pocket within the transporter's central cavity. nih.gov A critical interaction involves the aspartate residue at position 398 (Asp398), which forms a direct electrostatic interaction with the positively charged piperidinyl nitrogen of vesamicol. nih.gov

Crucially, the cryo-EM structures illuminate the inhibitory mechanism of vesamicol. By binding within this central pocket, vesamicol physically obstructs the transporter's ability to transition from the lumen-facing state to the cytoplasm-facing conformation. cas.cn This conformational change is essential for the transport cycle of acetylcholine. By locking the transporter in one state, vesamicol effectively blocks the uptake of acetylcholine into synaptic vesicles.

These structural findings are foundational for the rational design of new, more selective, and high-affinity radioligands targeting VAChT for diagnostic imaging in neurodegenerative diseases like Alzheimer's. cas.cnnih.govcas.cnrcsb.org

Table 3: Cryo-EM Structural Data for Vesamicol-Bound Human VAChT

| Parameter | Value | PDB/EMDB ID | Reference |

|---|---|---|---|

| Resolution | 2.70 Å | 8XTY | rcsb.org |

| Resolution | 3.50 Å | 8ZMR / EMD-60254 | nih.govrcsb.org |

| Conformation | Lumen-facing | 8XTY, 8ZMR | cas.cnnih.govnih.gov |

| Key Interacting Residue | Asp398 | 8ZMR | nih.gov |

Structural Activity Relationships Sar and Analog Development for Research

Stereoselective Properties of Vesamicol (B58441) Enantiomers

The biological activity of vesamicol is highly dependent on its stereochemistry, with its enantiomers exhibiting distinct potencies and specificities.

Differential Potency and Specificity of D-(+)-Vesamicol and L-(-)-Vesamicol

Vesamicol possesses two chiral centers, leading to the existence of enantiomeric pairs. Research has consistently shown that the binding of vesamicol to VAChT is stereoselective. nih.govdiva-portal.org The L-(-)-enantiomer, also referred to as (-)-vesamicol, generally displays a higher potency for VAChT compared to its D-(+)-counterpart. nih.gov For instance, one study found that L-(-)-vesamicol inhibits the uptake of acetylcholine (B1216132) with an IC50 of 14.7 ± 1.5 nM. capes.gov.br This stereoselectivity is a critical consideration in the design of vesamicol-based research tools.

Enantiomer-Specific Binding to VAChT

The differential binding affinities of the vesamicol enantiomers to VAChT are a key aspect of their pharmacology. The L-(-)-enantiomer typically exhibits a higher affinity for the vesamicol binding site on VAChT. nih.gov This enantiomer-specific interaction has been fundamental in elucidating the structure and function of the transporter. nih.govresearchgate.net The development of radiolabeled vesamicol analogs has further underscored the importance of stereochemistry, as the (-)-enantiomers of these analogs often show superior affinity and selectivity for VAChT in vitro. nih.gov

Design and Synthesis of D-(+)-Vesamicol Analogs for Research Applications

The unique properties of D-(+)-Vesamicol have spurred the development of numerous analogs to refine its utility as a research probe. A primary challenge has been to improve its selectivity for VAChT over other binding sites, such as sigma receptors. scispace.comhzdr.de

Modifications for Enhanced VAChT Selectivity

A significant focus in the development of vesamicol analogs has been to enhance their selectivity for VAChT. Vesamicol itself exhibits nanomolar affinities for both VAChT and sigma receptors (σ1 and σ2), resulting in poor selectivity. nih.gov To address this, various structural modifications have been explored.

One successful strategy involves the introduction of a carbonyl group between the phenyl and piperidyl groups of vesamicol and its more potent analogs like benzovesamicol. acs.org This modification has yielded compounds with very high affinity for VAChT (Ki values in the sub-nanomolar range) and over 500-fold selectivity for VAChT over sigma receptors. acs.org Another approach has been to restrict the conformation of the vesamicol molecule. For example, introducing a benzofused substituent at the C4 and C5 positions of the cyclohexyl ring resulted in a 200-fold increase in VAChT affinity and a 5- to 6-fold decrease in affinity for sigma receptors. nih.gov

Table 1: VAChT and Sigma Receptor Binding Affinities of Selected Vesamicol Analogs

| Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|

| Vesamicol | 21.1 | 20.8 | 139 |

| (-)-OIDV | 22.1 | 168 | 59.9 |

| OMDV | 11.9 | 70.3 | 43.6 |

| trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 2.7 | - | - |

| trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 0.66 | - | - |

| 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene | 2.40 | - | - |

Data sourced from multiple studies. nih.govacs.org Note: Dashes indicate data not available in the cited sources.

Development of Radioligands for VAChT Imaging in Research

The development of radiolabeled vesamicol analogs has been instrumental for in vivo imaging of VAChT using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govbohrium.comresearchgate.net These radioligands allow for the non-invasive study of cholinergic neuron density, which is particularly relevant in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Numerous vesamicol analogs have been labeled with radioisotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), and iodine-123 (¹²³I). nih.govscispace.com The goal is to create radioligands with high affinity and selectivity for VAChT, good brain uptake, and appropriate kinetics for imaging. bohrium.com Despite many efforts, developing an ideal VAChT radioligand has been challenging due to issues like off-target binding to sigma receptors, poor brain penetration, or rapid metabolism. nih.govresearchgate.net However, some candidates like (-)-[¹¹C]OMV, (-)-[¹⁸F]-FEOBV, and [¹⁸F]FBMV have shown promise in preclinical and even clinical studies. nih.govresearchgate.net

Exploration of Sigma Receptor Ligands based on the Vesamicol Scaffold

The inherent affinity of the vesamicol scaffold for sigma receptors has led to a parallel line of research exploring its potential as a basis for developing selective sigma receptor ligands. nih.govmedchemexpress.com Sigma receptors are highly expressed in various tumors, making them attractive targets for the development of tumor imaging and therapeutic agents. researchgate.netresearchgate.net

By modifying the vesamicol structure, researchers have been able to modulate the affinity for sigma receptors relative to VAChT. For example, analogs with an acyclic A-fragment (the cyclohexyl ring) often show moderate to high affinities for sigma receptors. nih.gov Conversely, conformational restriction of the vesamicol structure tends to increase VAChT affinity while decreasing sigma receptor affinity. nih.gov This understanding of the structure-activity relationships has enabled the design of vesamicol-based compounds with high affinity for sigma receptors, some of which have been radiolabeled and evaluated as potential probes for cancer imaging and therapy. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

The exploration of D-(+)-Vesamicol hydrochloride's interaction with its biological target, the vesicular acetylcholine transporter (VAChT), has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide a detailed view of the molecular interactions that govern binding and inhibition, guiding the development of new research probes.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. galaxyproject.org For D-(+)-Vesamicol, these simulations have been instrumental in elucidating its binding mechanism to VAChT.

Recent studies utilizing cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human VAChT in complex with D-(+)-Vesamicol. nih.govcas.cnresearchgate.net These structures reveal that D-(+)-Vesamicol binds within a negatively charged pocket of the transporter, which accommodates the positively charged alkylamine group of the ligand. nih.gov Specifically, the piperidinyl nitrogen of vesamicol forms an electrostatic interaction with the residue Asp398. nih.gov Molecular dynamics (MD) simulations have further validated this binding pose. nih.gov

Docking studies have also been used to compare the binding of D-(+)-Vesamicol with that of the native substrate, acetylcholine (ACh). While both molecules share a conserved binding mode, they occupy distinct, albeit partially overlapping, pockets within the transporter. nih.gov This finding supports the characterization of vesamicol as a competitive inhibitor. nih.gov The simulations suggest that vesamicol stabilizes VAChT in a lumen-facing conformation, thereby preventing the conformational changes necessary for acetylcholine transport. nih.govcas.cn

Furthermore, docking simulations have been employed to investigate the structure-activity relationships of various vesamicol analogs. nih.gov By comparing the docking scores and interaction patterns of different derivatives, researchers can predict how modifications to the vesamicol scaffold will affect binding affinity. nih.gov For instance, simulations have shown that certain analogs with alterations to the cyclohexanol (B46403) ring exhibit greater affinities for VAChT. nih.gov

Table 1: Key Residues in D-(+)-Vesamicol and Acetylcholine Binding Site Interaction

| Residue | Interaction with D-(+)-Vesamicol | Interaction with Acetylcholine | Reference |

| Asp398 | Electrostatic interaction with piperidinyl nitrogen | - | nih.gov |

| Tyr428 | Flips to accommodate vesamicol | Flips to accommodate acetylcholine | nih.gov |

| W331 | Hydrophobic stacking with aromatic ring | Cation-π solvation | acs.orgnih.gov |

| Glu309 | Potential hydrogen bonding with carbonate group (in analogs) | - | nih.gov |

| Met51 | Forms a barrier in the access pathway | Forms a barrier in the access pathway | nih.gov |

This table is generated based on data from multiple research articles.

Conformational Analysis of D-(+)-Vesamicol and its Binding Site

The binding of D-(+)-Vesamicol to VAChT is a dynamic process influenced by the conformations of both the ligand and the protein. Conformational analysis seeks to understand these dynamic changes and their impact on binding affinity and specificity.

Cryo-EM structures have revealed that VAChT adopts a lumen-facing conformation when bound to either D-(+)-Vesamicol or acetylcholine. nih.govcas.cnresearchgate.net This conformation is characterized by the opening of the two transmembrane domain lobes (TM1–6 and TM7–12) to the luminal side, while the intracellular gate is sealed by hydrophobic interactions and hydrogen bonds. nih.gov The binding of vesamicol appears to lock the transporter in this state, thus inhibiting the transport cycle. nih.govcas.cn

The binding pocket itself exhibits a degree of flexibility. The residue Tyr428, for example, has been observed to adopt different side-chain rotamers to better accommodate either vesamicol or acetylcholine. nih.gov This adaptability of the binding site is a key factor in its ability to bind different ligands.

The protonation state of both the ligand and the transporter also plays a crucial role in binding. D-(+)-Vesamicol contains a tertiary alkylamine that is protonated and positively charged at physiological pH. nih.gov This positive charge is essential for the high-affinity binding observed. nih.gov Computational models must account for the pKa values of both the ligand and the ionizable residues within the binding site to accurately predict binding interactions. Studies have shown that the binding of vesamicol is pH-dependent, with optimal binding occurring at neutral pH and decreasing at both acidic and alkaline pH. nih.gov This has been attributed to the protonation states of specific residues within VAChT. nih.gov

Structure-Based Design Principles for Research Probes

The detailed structural and computational information gathered from studies on D-(+)-Vesamicol has provided a solid foundation for the structure-based design of novel research probes with improved properties. The goal is to develop ligands with higher affinity and selectivity for VAChT, which can be used as radiotracers for imaging techniques like Positron Emission Tomography (PET). neurosci.cn

One key principle is the optimization of interactions within the binding pocket. For instance, knowing that Asp398 forms a crucial electrostatic interaction with the piperidinyl nitrogen of vesamicol, new analogs can be designed to enhance this interaction. nih.gov Similarly, the development of analogs that can more effectively occupy the binding pocket, as suggested by the cryo-EM structures, is likely to lead to increased affinity. nih.gov

A significant challenge in the development of vesamicol-based probes has been off-target binding to sigma (σ) receptors. hzdr.desigmaaldrich.com Structure-based design aims to introduce modifications that reduce affinity for sigma receptors while maintaining or improving affinity for VAChT. This involves a careful analysis of the structural differences between the vesamicol binding site on VAChT and the binding sites on sigma receptors.

Systematic modification of the vesamicol scaffold has led to the synthesis of several classes of analogs, including benzovesamicols, trozamicols, and morpholino vesamicols. hzdr.de While some of these analogs have shown high affinity for VAChT, they often also exhibit significant affinity for sigma receptors. sigmaaldrich.com More recent efforts have focused on developing entirely new scaffolds, such as spiroindolines, as potential alternatives to vesamicol. hzdr.de

Computational modeling, including 2D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, is a powerful tool in this process. nih.gov These methods can be used to predict the binding affinities of virtual libraries of compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov The ultimate aim is to develop highly selective and high-affinity radiolabeled ligands for the in vivo imaging of cholinergic neuron density, which has potential applications in the early diagnosis of neurodegenerative diseases. nih.govresearcher.life

D + Vesamicol Hydrochloride As a Probe for Specific Research Questions

Investigation of Synaptic Vesicle Recycling and Mobilization

D-(+)-Vesamicol hydrochloride has been instrumental in studies on the recycling and mobilization of synaptic vesicles within cholinergic nerve terminals. capes.gov.brnih.gov Research has shown that even in the presence of vesamicol (B58441), which blocks the refilling of vesicles with acetylcholine (B1216132), synaptic vesicle recycling and exocytosis continue to occur at motor nerve terminals. plos.org This indicates that the transport of ACh into recycled vesicles is not a prerequisite for the repeated cycling of these vesicles. plos.org

Furthermore, studies using ouabain (B1677812), a Na+,K+-ATPase inhibitor, to induce ACh release have revealed the existence of a vesamicol-insensitive pool of ACh. nih.gov In the presence of vesamicol, ouabain was still able to release significant amounts of ACh, a process dependent on extracellular calcium. nih.gov Electron microscopy revealed that this release was associated with a near-depletion of synaptic vesicles. nih.gov These findings suggest that the recycling of empty vesicles in the presence of vesamicol may limit the mobilization of acetylcholine-filled vesicles to release sites, providing key insights into the dynamics of vesicle pools. nih.gov

Elucidation of Presynaptic Mechanisms in Cholinergic Terminals

This compound is a unique tool for investigating presynaptic mechanisms in cholinergic nerve terminals. nih.gov By inhibiting the uptake of acetylcholine into synaptic vesicles, it allows for the detailed study of the processes that precede neurotransmitter release. nih.gov Its effects on neuromuscular transmission are consistent with its biochemical mechanism of action, making it a reliable compound for such investigations. nih.gov

Studies using mouse models with reduced expression of the vesicular acetylcholine transporter (VAChT) have shown that a decrease in ACh uptake leads to smaller and flattened synaptic vesicles, similar to what is observed in wild-type mice treated with vesamicol. plos.org This suggests that the amount of acetylcholine within a vesicle plays a role in determining its shape. plos.org However, the total number of synaptic vesicles in nerve terminals treated with vesamicol did not significantly differ from untreated terminals under certain stimulation conditions. plos.org

The following table summarizes the effects of this compound on synaptic vesicle characteristics:

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Synaptic Vesicle Shape | Smaller and flattened | plos.org |

| Synaptic Vesicle Size | Slightly smaller circumference | plos.org |

| Total Number of Synaptic Vesicles | No significant change under electrical stimulation | plos.org |

Studies on Cholinergic Dysfunction in Animal Models of Neurological Processes

This compound is utilized in animal models to investigate cholinergic dysfunction associated with various neurological conditions. chemimpex.com For instance, in a mouse model of DYT1 dystonia, a movement disorder characterized by altered cholinergic tone, vesamicol was shown to rescue deficits in corticostriatal long-term synaptic plasticity. nih.gov This suggests that the vesicular acetylcholine transporter (VAChT), the target of vesamicol, is a key player in the striatal plasticity alterations observed in this disorder. nih.gov

Research has also employed vesamicol to study the in vivo effects of blocking vesicular acetylcholine transport in the rat brain. nih.gov These studies have demonstrated that vesamicol can rapidly and reversibly increase the content of acetylcholine in the striatum and hippocampus while simultaneously reducing its release. nih.gov This highlights the compound's utility in exploring the functional role of VAChT in central cholinergic transmission. nih.gov

Exploration of Drug Interactions with Neurotransmitter Systems

This compound serves as a valuable tool for investigating the interactions of various drugs with neurotransmitter systems. chemimpex.comchemimpex.com For example, it has been used to study the interplay between cholinergic and other neurotransmitter systems, such as the dopamine (B1211576) system. In striatal slices, the inhibitory effect of the acetylcholinesterase inhibitor neostigmine (B1678181) on dopamine release was significantly reduced in the presence of vesamicol, demonstrating a clear interaction between acetylcholine and dopamine signaling. frontiersin.org

Furthermore, studies have examined how vesamicol's effects can be modulated by other compounds. For instance, the neuromuscular block induced by vesamicol can be partially reversed by aminopyridines, suggesting that under certain conditions, a pool of acetylcholine that is normally not releasable after vesamicol treatment can be mobilized. nih.gov

Contributions to Understanding Neurotransmitter Release Regulation

This compound has significantly contributed to our understanding of the regulation of neurotransmitter release. By selectively blocking the packaging of acetylcholine into vesicles, it allows researchers to dissect the various steps involved in synaptic transmission. pharmacologyeducation.org For example, studies have shown that the acute enhancement of acetylcholine transport into synaptic vesicles, triggered by substances like thrombin, can be blocked by vesamicol. mdpi.com This indicates that the regulation of vesicular transport is a key mechanism in controlling the amount of neurotransmitter released. mdpi.com

The use of vesamicol has also helped to differentiate between mechanisms affecting the loading of vesicles and those affecting the frequency of their release. For instance, while brain-derived neurotrophic factor (BDNF) increases the amplitude of miniature endplate potentials in a vesamicol-sensitive manner, its effect on the frequency of these potentials is not blocked by vesamicol. mdpi.com This suggests that BDNF utilizes separate signaling pathways to regulate the amount of acetylcholine per vesicle and the rate of vesicle release. mdpi.com

Q & A

Q. How can researchers assess the efficacy of D-(+)-Vesamicol hydrochloride as a vesicular acetylcholine transporter (VAChT) inhibitor in vitro?

- Methodological Answer : To evaluate VAChT inhibition, perform radioligand binding assays using tritiated vesamicol derivatives. Calculate the inhibition constant (Ki) via competitive binding experiments. For this compound, reported Ki values for VAChT range from 2 nM , while off-target affinities include σ1 (Ki = 26 nM) and σ2 receptors (Ki = 34 nM) . Use the Cheng-Prusoff equation to adjust for ligand concentration and receptor density.

- Key Data Table :

| Target | Ki (nM) | Source |

|---|---|---|

| VAChT | 2 | |

| σ1 Receptor | 26 | |

| σ2 Receptor | 34 |

Q. What solubility considerations are critical for preparing this compound stock solutions?

- Methodological Answer : Dissolve the compound in DMSO at ~20.83 mg/mL for in vitro studies. For in vivo applications, use formulations like saline-based solutions (≥2.08 mg/mL) . Vortex and sonicate (60°C) to ensure homogeneity. Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C or -80°C .

Q. How is specific binding intensity quantified in autoradiography studies using this compound?

- Methodological Answer : In PET or autoradiography, define regions of interest (ROIs) in brain tissues (e.g., gray vs. white matter). Subtract nonspecific binding (measured in the presence of excess unlabeled ligand) from total binding. Use software like Fiji ImageJ for intensity analysis and apply continuous color luts (e.g., "Physics") for visualization .

Advanced Research Questions

Q. How can off-target effects of this compound on σ receptors be mitigated in VAChT studies?

Q. What experimental design considerations are critical for neuroimaging studies using this compound as a VAChT tracer?

- Methodological Answer : Administer 10 mmol of the compound intravenously in rodent models. Acquire PET images at steady-state (30–60 min post-injection). Use ROIs to compare binding in striatal vs. extrastriatal regions, accounting for baseline acetylcholine levels. Process images with Fiji ImageJ to quantify voxel-wise intensity .

Q. How can synaptic vesicle (SV) recycling be evaluated in nerve-muscle preparations treated with this compound?

- Methodological Answer : Incubate preparations with FM1-43fx dye to label recycling SVs. Apply electrical stimulation to evoke acetylcholine release. Measure dye retention via fluorescence microscopy. Compare SV morphology and recycling rates between treated and control groups, noting reduced SV size and altered recycling kinetics .

Q. How should researchers address contradictions in reported Ki values for this compound across studies?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C). Verify ligand purity via HPLC and validate receptor densities in model systems. Use statistical tools like Bland-Altman plots to assess inter-study variability. Cross-reference with orthogonal methods (e.g., electrophysiology for VAChT activity) .

Data Analysis and Presentation Guidelines

- Binding Data : Normalize intensity values to background and express as % of control. Use ANOVA with post-hoc tests for regional comparisons .

- Solubility Data : Report mean ± SEM from triplicate experiments. Include centrifugation steps (10,000 ×g, 5 min) to clarify solutions .

- Statistical Tools : Employ GraphPad Prism for EC50/IC50 calculations and R for multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.